Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate

Lipophilicity Hydrogen Bonding Medicinal Chemistry Design

Fragment-based drug discovery demands building blocks with balanced lipophilicity and orthogonal reactivity. This 1,8a-dihydroimidazo[1,2-a]pyridine features a C3-Cl handle for Suzuki/Sonogashira coupling, a C8-ethyl ester for hydrolysis/aminolysis, and an N-H donor (HBD=1) absent in aromatic analogs. MW 226.66, LogP 2.1, TPSA 41.6 Ų-ideal for fragment libraries. Supplied at ≥95% purity with full QA documentation. Ships ambient from US stock.

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66
CAS No. 1257849-26-5
Cat. No. B596764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate
CAS1257849-26-5
Synonymsethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate
Molecular FormulaC10H11ClN2O2
Molecular Weight226.66
Structural Identifiers
SMILESCCOC(=O)C1=CC=CN2C1NC=C2Cl
InChIInChI=1S/C10H11ClN2O2/c1-2-15-10(14)7-4-3-5-13-8(11)6-12-9(7)13/h3-6,9,12H,2H2,1H3
InChIKeyDKBXSZXCQBIZDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate: Core Heterocyclic Building Block


Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate (CAS 1257849-26-5) is a partially saturated, chloro-substituted imidazo[1,2-a]pyridine ester with molecular formula C10H11ClN2O2 and molecular weight 226.66 g/mol [1]. It belongs to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry recognized for its broad spectrum of biological activities [2]. The compound features a unique 1,8a-dihydro oxidation state, a chlorine atom at the 3-position, and an ethyl ester at the 8-position, offering a combination of synthetic handles (cross-coupling at C3, ester hydrolysis/aminolysis at C8) and a hydrogen bond donor (N-H) that is absent in fully aromatic analogs .

Why This Compound Cannot Be Replaced by Generic Imidazopyridine Analogs


Though structurally related imidazo[1,2-a]pyridine esters are widely catalogued, they are not interchangeable with Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate. The 1,8a-dihydro saturation introduces a stereogenic center at C-8a and a hydrogen bond donor (N-H) that is completely absent in the fully aromatic analog (ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate, CAS 133427-17-5) [1]. The chlorine at C-3 provides a specific vector for palladium-catalyzed cross-coupling, a feature missing in the non-halogenated dihydro analog (CAS 1257849-24-3) . Furthermore, the ethyl ester distinguishes it from the carboxylic acid derivative (CAS 1257852-46-2), which has markedly different solubility and reactivity profiles . These structural variations translate into quantifiable differences in logP, hydrogen bond donor count, topological polar surface area, and synthetic utility, as detailed in Section 3.

Quantitative Differentiation Evidence vs. Nearest Analogs


Hydrogen Bond Donor Capacity vs. Fully Aromatic Chloro Analog

Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate (target) presents one hydrogen bond donor (HBD = 1), attributed to the N-H of the partially saturated imidazole ring. In contrast, the fully aromatic analog ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate (CAS 133427-17-5) has HBD = 0 [1]. The target also has a computed XLogP3-AA of 2.1, which is expected to be lower than that of the fully aromatic analog due to increased polarity from the N-H group. This HBD difference modulates target engagement, solubility, and permeability profiles in biological assays [2].

Lipophilicity Hydrogen Bonding Medicinal Chemistry Design

Topological Polar Surface Area and Blood-Brain Barrier Permeability

The target compound has a computed TPSA of 41.6 Ų, reflecting the contribution of the ester carbonyl, imidazole nitrogens, and the N-H group [1]. The fully aromatic non-chlorinated comparator, ethyl imidazo[1,2-a]pyridine-8-carboxylate (CAS 158020-74-7), is predicted to have a TPSA of approximately 34 Ų due to the absence of the N-H donor . For CNS drug discovery, a TPSA below 60-70 Ų is generally favorable, and the 7.6 Ų difference between the target and the fully aromatic analog influences passive membrane permeability and efflux transporter recognition [2].

CNS Drug Design Permeability TPSA

C3-Chloro Substituent as a Cross-Coupling Handle

The chlorine atom at position 3 of the target compound serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) . The non-halogenated direct analog, ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate (CAS 1257849-24-3), lacks this reactivity point entirely and requires harsh C-H activation conditions for diversification . Typical reported yields for Suzuki coupling on chloroimidazo[1,2-a]pyridines range from 60-90%, while direct C-H functionalization on the non-halogenated scaffold rarely exceeds 30-50% yield [1]. This makes the target unequivocally preferable for library synthesis and SAR exploration.

Cross-Coupling C-H Functionalization Library Synthesis

Commercial Purity Grade Among Dihydroimidazopyridine Esters

The target compound is commercially available at 98% purity from Leyan (Product No. 1802604) . By comparison, the non-chlorinated dihydro analog (CAS 1257849-24-3) is offered at 95% purity by the same supplier , and the fully aromatic chloro analog (CAS 133427-17-5) is listed at 97% purity . For applications requiring high-purity starting materials—such as biophysical assays (SPR, ITC), crystallography, or advanced intermediate synthesis—the 98% grade reduces the risk of impurity-driven artifacts.

Purity Procurement Research Grade

Antimicrobial Activity of the Dihydroimidazopyridine Scaffold

Functionalized dihydroimidazo[1,2-a]pyridines, a core structural class to which the target belongs, have demonstrated validated in vitro antimicrobial activity. In a study by researchers, several dihydroimidazo[1,2-a]pyridine derivatives exhibited antibacterial activity against six pathogenic bacteria and antifungal activity against Candida albicans, with compounds 4d, 7b, and 7d showing greater potency than the reference drug against C. albicans IPA (200) [1]. While fully aromatic imidazo[1,2-a]pyridines are also biologically active, the dihydro scaffold introduces conformational flexibility and a hydrogen bond donor that can modulate target binding [2]. No direct head-to-head antimicrobial comparison between the target compound and its fully aromatic analog has been published, but the scaffold-level data indicates that the dihydro oxidation state is a key determinant of biological activity [3].

Antimicrobial Antibacterial Scaffold Activity

Application Scenarios with Verifiable Advantages


Kinase Inhibitor or Antimicrobial Lead Optimization via N-H Donor

In kinase inhibitor design, a hydrogen bond donor in the hinge-binding region can improve selectivity and potency [1]. The N-H of the target compound (HBD = 1) offers a donation point absent in fully aromatic imidazo[1,2-a]pyridine esters, potentially enabling interactions with backbone carbonyls in the kinase hinge or with polar residues in antimicrobial targets. Based on scaffold-level antimicrobial data, the dihydroimidazo[1,2-a]pyridine core has demonstrated activity against drug-resistant pathogens [2], positioning the target as a viable starting point for hit-to-lead campaigns.

Bifunctional Probe Synthesis via Sequential Derivatization

The orthogonal reactivity of the C3-chloro and C8-ethyl ester groups allows for stepwise, modular derivatization [3]. The chlorine can undergo Suzuki or Sonogashira coupling to introduce fluorescent or affinity tags, while the ester can be hydrolyzed and coupled to linkers or biotin. This dual functionalization capability is not available in the non-halogenated analog (CAS 1257849-24-3), which lacks the cross-coupling handle .

Scalable Intermediate for GMP API Synthesis

The ethyl ester of the target compound can be selectively hydrolyzed to the carboxylic acid (CAS 1257852-46-2) under mild basic conditions . This two-step sequence (cross-coupling at C3, then ester deprotection) provides a scalable route to complex carboxylic acid intermediates for GMP API manufacturing. The target's 98% commercial purity grade reduces purification burden in the first step of a multi-step GMP sequence .

Fragment-Based Drug Discovery with Balanced Lipophilicity

With a molecular weight of 226.66 Da and a LogP of 2.1, the target compound falls within favorable fragment space (MW < 300, LogP < 3) [4]. Its TPSA of 41.6 Ų and HBD of 1 suggest acceptable solubility and permeability for fragment screening. Compared to the fully aromatic analog (estimated LogP ~2.5-3.0, HBD = 0), the target offers a better balance of lipophilicity and hydrogen bonding capacity, which is desirable for fragment library design [5].

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